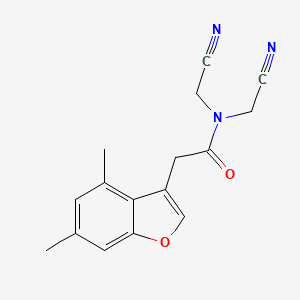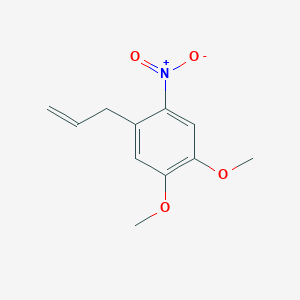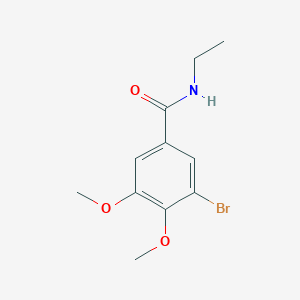![molecular formula C23H24N2O3S B3611056 N-benzyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3611056.png)
N-benzyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
Descripción general
Descripción
N-benzyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide, also known as BDA-410, is a small molecule inhibitor that has been developed for the treatment of cancer and other diseases. In
Mecanismo De Acción
N-benzyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins that are important for cancer cell growth and survival. By inhibiting HSP90, this compound disrupts these processes and leads to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to decrease the expression of certain proteins that are involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is its specificity for HSP90, which reduces the risk of off-target effects. However, this compound is not without limitations. Its potency can vary depending on the cell type and experimental conditions, and it may have limited efficacy against certain cancer types.
Direcciones Futuras
Future research on N-benzyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide could focus on optimizing its potency and efficacy, as well as investigating its potential for combination therapy with other cancer treatments. Additionally, this compound could be studied for its potential as a treatment for other diseases beyond cancer, such as neurological disorders.
Aplicaciones Científicas De Investigación
N-benzyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been investigated for its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-benzyl-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-16-9-10-17(2)21(13-16)25-29(27,28)22-14-20(12-11-18(22)3)23(26)24-15-19-7-5-4-6-8-19/h4-14,25H,15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCVHNRVARFXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3610973.png)


![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3610991.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-5-nitropyridine](/img/structure/B3611005.png)

![4-(4-morpholinyl)-7-(1-piperidinyl)-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3611013.png)
![N-(3-bromophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3611026.png)


![N~1~-cycloheptyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3611067.png)
![{4-methoxy-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}(phenyl)methanone](/img/structure/B3611078.png)
![S-[(2-anilino-1,3-thiazol-4-yl)methyl] [(4-methylphenyl)amino]ethanethioate](/img/structure/B3611086.png)
![4-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzoic acid](/img/structure/B3611091.png)